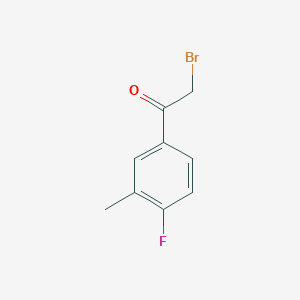

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

Descripción general

Descripción

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is a chemical compound that is part of a broader class of brominated aromatic ketones. While the specific compound is not directly studied in the provided papers, related compounds with bromo- and fluoro- substituents on the aromatic ring have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the introduction of a bromine atom into the molecular structure. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% and a purity of 90.2% . This suggests that a similar approach could be used for the synthesis of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, with the potential for optimization to improve yield and purity.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data . The geometrical parameters obtained from these studies are consistent with X-ray diffraction data, indicating that computational methods can reliably predict the structure of such compounds. This implies that the molecular structure of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone could also be analyzed using similar computational techniques to understand its geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of brominated aromatic ketones can be influenced by the presence of substituents on the aromatic ring. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, and the compound was found to be an effective chemical protective group . This indicates that 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone may also participate in halogen-exchange reactions and could serve as a protective group in various chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be deduced from their molecular structure and electronic properties. For instance, the HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies provide insights into the charge transfer within the molecule and the distribution of electron density . The presence of bromine and fluorine atoms is likely to influence the electron-withdrawing properties and could affect the reactivity and stability of the compound. Additionally, the first hyperpolarizability of such compounds can be calculated to assess their potential applications in nonlinear optics .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is utilized in the synthesis of various organic compounds. For instance, it's used in the preparation of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, where its structure is characterized through techniques like elemental analysis, UV-Visible spectrum, FT-IR spectrum, thermogravimetric analysis (TGA), Fast Atom Bombardment mass analysis, and single-crystal X-ray diffraction. This compound demonstrated significant antimicrobial activity (Viveka et al., 2013).

Enantioselective Microbial Reduction

- The compound also plays a role in enantioselective microbial reduction processes. For example, it is used to prepare (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol, a chiral intermediate, via microbial reduction. Various organisms from genera like Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, and Baker's yeast are involved in this process, highlighting its biotechnological applications (Patel et al., 2004).

Pharmaceutical Intermediate Synthesis

- This compound is also key in synthesizing intermediates for pharmaceuticals. For instance, it's used in creating 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a crucial intermediate of atorvastatin calcium, a medication used to treat high cholesterol (Yi-fan, 2010).

Chemical Reactivity Studies

- 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is also used in chemical reactivity studies, such as investigating the selective α-monobromination of various alkylaryl ketones. These studies contribute to the development of more efficient and selective chemical synthesis methods (Ying, 2011).

Cytotoxic Evaluation

- In cytotoxic evaluation studies, derivatives of this compound, like 1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone, are synthesized and characterized. These derivatives are tested for their antiproliferative activity on various human carcinoma cell lines, indicating its potential in cancer research (Adimule et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWAGSRBBGFIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262459 | |

| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63529-31-7 | |

| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63529-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

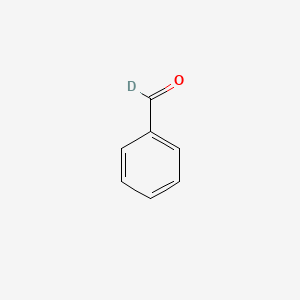

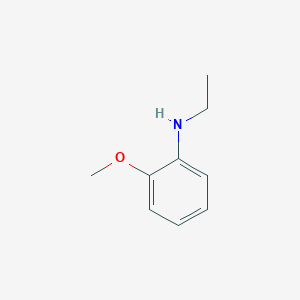

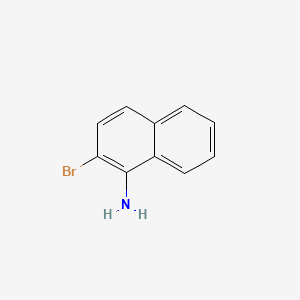

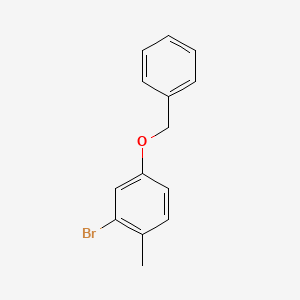

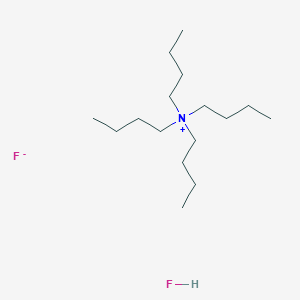

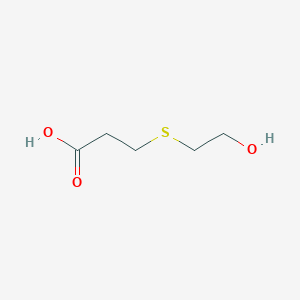

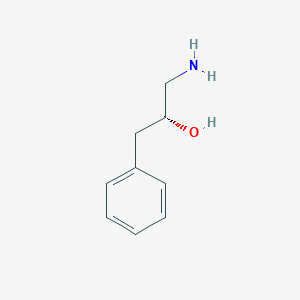

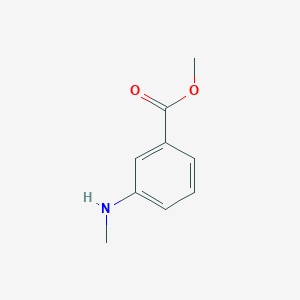

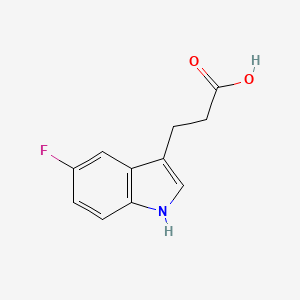

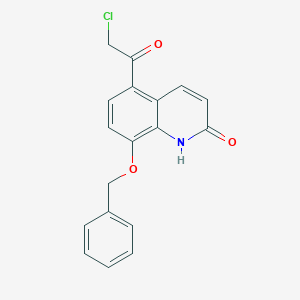

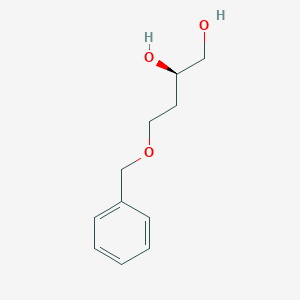

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)